7-Azabicyclo[4.1.0]hepta-2,4-diene
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Overview
Description
7-Azabicyclo[410]hepta-2,4-diene is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.1.0]hepta-2,4-diene typically involves the reaction of N-propargylic β-enaminones with acetylene dicarboxylates under catalyst-free conditions. The reaction is carried out in a nitrogen atmosphere, with the reactants dissolved in dry acetonitrile and heated to 50°C. The reaction mixture is stirred for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[4.1.0]hepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom in the ring system allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Azabicyclo[4.1.0]hepta-2,4-diene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[4.1.0]hepta-2,4-diene involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]hepta-2,4-diene: Lacks the nitrogen atom, resulting in different reactivity and properties.
7-Oxabicyclo[4.1.0]hepta-2,4-diene: Contains an oxygen atom instead of nitrogen, leading to variations in chemical behavior and applications.
Uniqueness
7-Azabicyclo[4.1.0]hepta-2,4-diene is unique due to the presence of the nitrogen atom in its bicyclic structure. This feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
57784-62-0 |
---|---|
Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
7-azabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C6H7N/c1-2-4-6-5(3-1)7-6/h1-7H |
InChI Key |
OMLPFMRAMDIYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(N2)C=C1 |
Origin of Product |
United States |
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